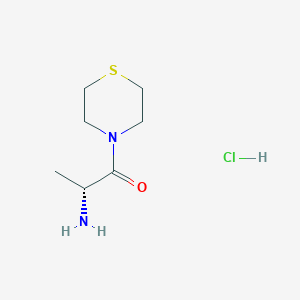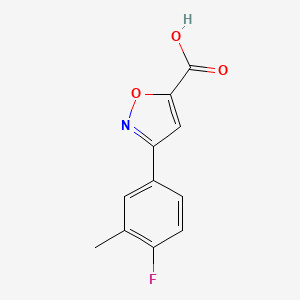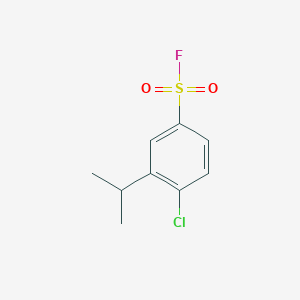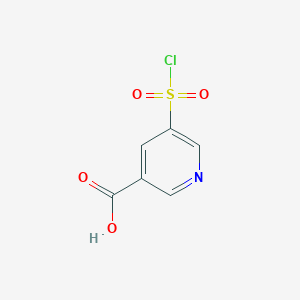
5-(Chlorosulfonyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(chlorosulfonyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chlorosulfonyl group and a carboxylic acid group attached to a pyridine ring. This compound is known for its high reactivity due to the presence of the chlorosulfonyl group, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chlorosulfonyl)pyridine-3-carboxylic acid can be achieved through several methods. One common method involves the reaction of 3-chloropyridine-5-carboxylic acid with chlorosulfonic acid. This reaction typically requires anhydrous conditions and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-(chlorosulfonyl)pyridine-3-carboxylic acid often involves the use of continuous flow reactors to maintain precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while minimizing the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
5-(chlorosulfonyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 5-(sulfanyl)pyridine-3-carboxylic acid.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution Reactions: Various substituted pyridine derivatives.
Reduction Reactions: 5-(sulfanyl)pyridine-3-carboxylic acid.
Oxidation Reactions: Sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
5-(chlorosulfonyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of novel organic compounds with potential biological and pharmacological properties.
Biology: The compound is used in the development of biochemical assays and as a reagent in the modification of biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of agrochemicals and materials science applications.
Mecanismo De Acción
The mechanism of action of 5-(chlorosulfonyl)pyridine-3-carboxylic acid involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound can also act as a proton donor or acceptor, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
5-(chlorosulfonyl)pyridine-2-carboxylic acid: Similar in structure but with the carboxylic acid group at the 2-position.
5-(sulfanyl)pyridine-3-carboxylic acid: A reduced form of 5-(chlorosulfonyl)pyridine-3-carboxylic acid.
5-(chlorosulfonyl)pyridine-4-carboxylic acid: Similar in structure but with the carboxylic acid group at the 4-position.
Uniqueness
5-(chlorosulfonyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. The presence of both the chlorosulfonyl and carboxylic acid groups makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C6H4ClNO4S |
|---|---|
Peso molecular |
221.62 g/mol |
Nombre IUPAC |
5-chlorosulfonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) |
Clave InChI |
KPDJBVQZFRXHHS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1S(=O)(=O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


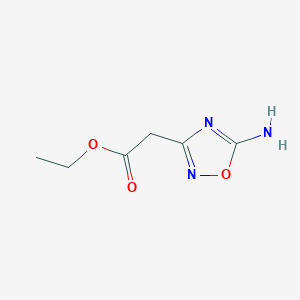
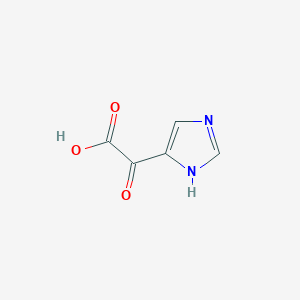
![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)
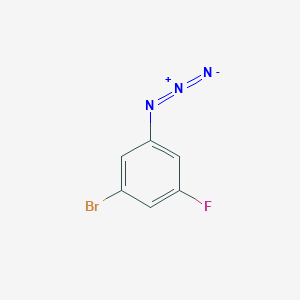
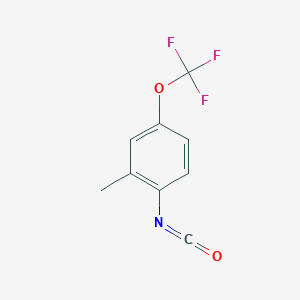
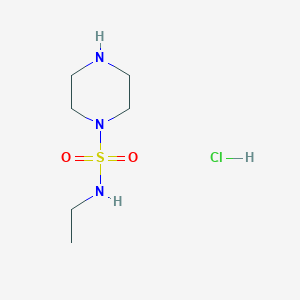
![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)
